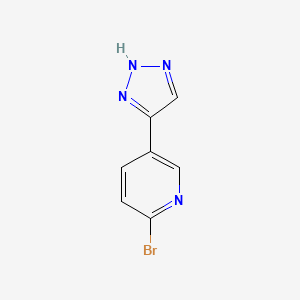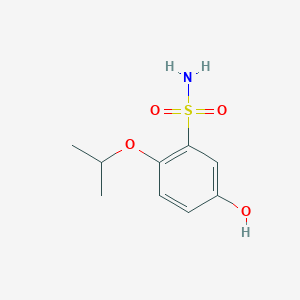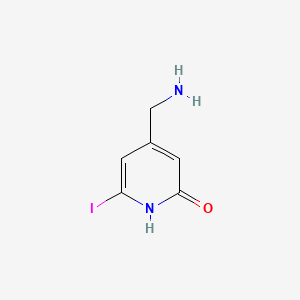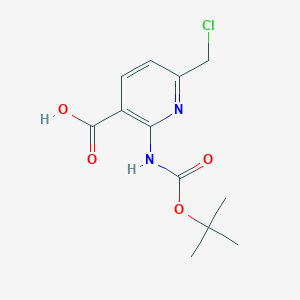
2-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid is a compound that belongs to the class of nicotinic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a chloromethyl group attached to the nicotinic acid ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group, followed by the introduction of the chloromethyl group. One common method involves the reaction of 6-chloromethyl nicotinic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products are derivatives of nicotinic acid where the chloromethyl group is replaced by the nucleophile.
Deprotection Reactions: The major product is 2-amino-6-(chloromethyl)nicotinic acid.
Aplicaciones Científicas De Investigación
2-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The Boc protecting group can be removed to expose the free amino group, which can participate in further biochemical interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-5-chloromethylpyridine: Similar structure but with a pyridine ring instead of a nicotinic acid ring.
2-((tert-Butoxycarbonyl)amino)-6-methylpyridine: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid is unique due to the presence of both the Boc protecting group and the chloromethyl group on the nicotinic acid ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H15ClN2O4 |
|---|---|
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
6-(chloromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-9-8(10(16)17)5-4-7(6-13)14-9/h4-5H,6H2,1-3H3,(H,16,17)(H,14,15,18) |
Clave InChI |
GPAAUPWDXUDDLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


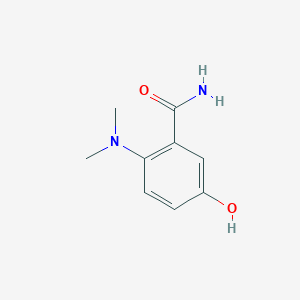
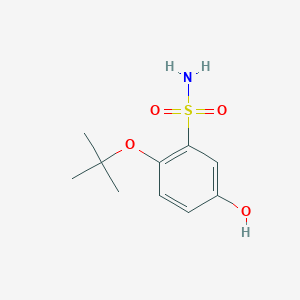
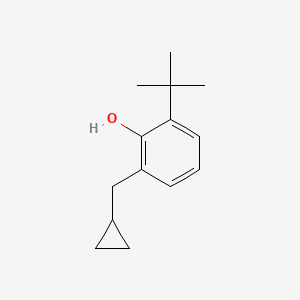
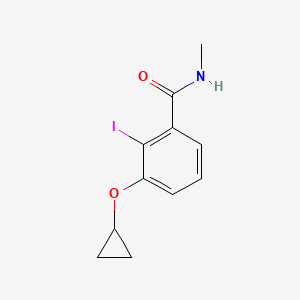
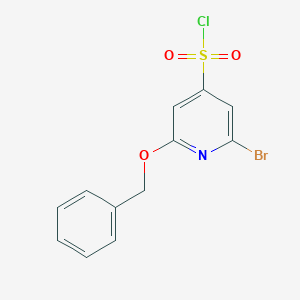
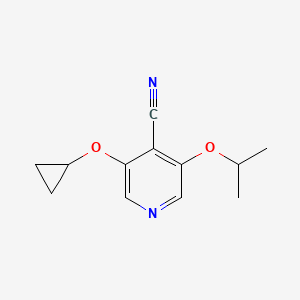
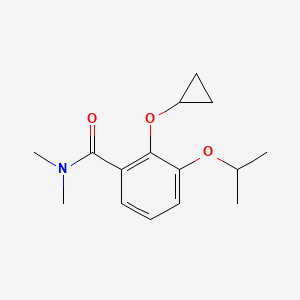
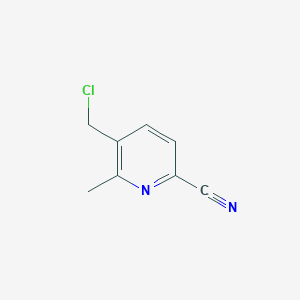
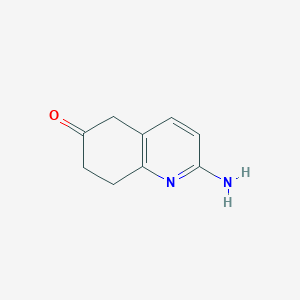
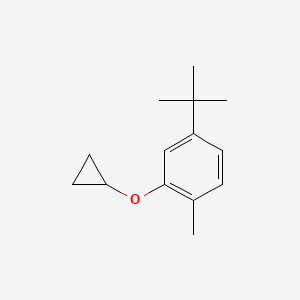
![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)
